Cyclopropane

Catalog No.
S568418
CAS No.
75-19-4
M.F
C3H6
M. Wt
42.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropane

CAS Number

75-19-4

Product Name

Cyclopropane

IUPAC Name

cyclopropane

Molecular Formula

C3H6

Molecular Weight

42.08 g/mol

InChI

InChI=1S/C3H6/c1-2-3-1/h1-3H2

InChI Key

LVZWSLJZHVFIQJ-UHFFFAOYSA-N

SMILES

C1CC1

solubility

OSTWALD SOLUBILITY COEFFICIENT (37 °C) IN H2O: 0.20; IN BLOOD: 0.42 AND IN OIL: 11.9
FREELY SOL IN ALCOHOL, ETHER; SOL IN FIXED OILS, CONCN SULFURIC ACID; 1 VOL DISSOLVES IN ABOUT 2.7 VOL OF WATER AT 15 °C
Soluble in benzene; very soluble in ethanol, ether.
3.81X10+2 mg/l water at 35 °C

Synonyms

cyclopropane, trimethylene

Canonical SMILES

C1CC1

The exact mass of the compound Cyclopropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in alcohol, ether; sol in fixed oils, concn sulfuric acid; 1 vol dissolves in about 2.7 vol of water at 15 °csoluble in benzene; very soluble in ethanol, ether.3.81x10+2 mg/l water at 35 °c. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclopropane is the simplest cycloalkane, consisting of a three-carbon ring with the molecular formula C3H6. Historically recognized for its anesthetic properties, it is now primarily procured as a highly reactive specialty gas for advanced industrial applications, including plasma etching in semiconductor manufacturing, combustion kinetics modeling, and as a specialized synthon in organic chemistry[1]. Unlike linear alkanes, cyclopropane exhibits extreme angle strain (60° bond angles) and torsional strain, giving it chemical reactivity that more closely resembles an alkene than a standard alkane [1]. It is supplied as a liquefied gas and requires specialized handling due to its high flammability and distinct thermodynamic instability.

Substituting cyclopropane with linear alkanes (like propane) or simple hydrocarbons (like methane) fundamentally alters process chemistry and physical behavior. In organic synthesis, propane lacks the ring strain necessary to undergo catalytic ring-opening, rendering it inert under conditions where cyclopropane readily reacts. In semiconductor plasma etching, substituting cyclopropane with simple alkanes like methane changes the carbon-to-hydrogen ratio and fragmentation dynamics, leading to insufficient sidewall polymer passivation and subsequent bowing in high-aspect-ratio trenches[1]. Furthermore, in combustion modeling, cyclopropane's exothermic ring-opening to propylene creates distinct ignition delay times at high equivalence ratios that linear hydrocarbons cannot replicate, making it an indispensable standard for specialized kinetic studies [2].

Ring Strain Energy and Thermodynamic Instability

Cyclopropane possesses the highest ring strain among stable cycloalkanes, driven by its forced 60° C-C-C bond angles which deviate severely from the ideal 109.5° tetrahedral angle[1]. Quantitative analysis reveals that cyclopropane has a ring strain energy of 27.5 kcal/mol, which is higher than that of cyclobutane (26.3 kcal/mol) and vastly exceeds cyclopentane (6.5 kcal/mol) [1]. This intense strain results in a heat of combustion of 166.6 kcal/mol per CH2 group, compared to 157.4 kcal/mol for unstrained cyclohexane [1].

Evidence DimensionRing Strain Energy
Target Compound Data27.5 kcal/mol
Comparator Or BaselineCyclobutane (26.3 kcal/mol) and Cyclopentane (6.5 kcal/mol)
Quantified Difference1.2 kcal/mol higher than cyclobutane; 21.0 kcal/mol higher than cyclopentane.
ConditionsStandard thermodynamic calculations based on heat of combustion.

The extreme ring strain makes cyclopropane uniquely reactive among alkanes, allowing it to act as a high-energy precursor for ring-opening reactions that would fail with larger cycloalkanes.

C-C Bond Dissociation Energy and Precursor Reactivity

The severe angle strain in cyclopropane leads to poor orbital overlap, often described as bent bonds. Consequently, the C-C bond dissociation energy in cyclopropane is approximately 65 kcal/mol [1]. In contrast, a typical C-C single bond in an unstrained linear alkane like propane is significantly stronger, averaging 80-85 kcal/mol [1]. This weakened bond structure allows cyclopropane to undergo addition and ring-opening reactions under milder catalytic conditions, behaving chemically more like an alkene than an alkane [1].

Evidence DimensionC-C Bond Dissociation Energy
Target Compound Data~65 kcal/mol
Comparator Or BaselinePropane (~80-85 kcal/mol)
Quantified Difference15-20 kcal/mol weaker C-C bond compared to linear alkanes.
ConditionsStandard bond dissociation energy measurements.

Procuring cyclopropane provides a highly reactive synthon that lowers the activation energy required for complex acyclic or functionalized molecule synthesis compared to linear alkanes.

High-Temperature Autoignition Delay Time

In high-temperature combustion environments, cyclopropane exhibits distinct autoignition characteristics compared to its linear counterpart, propane. Kinetic modeling and shock-tube experiments demonstrate that at high equivalence ratios (e.g., ϕ = 3, p = 5.5 atm), cyclopropane has a shorter ignition delay time (IDT) than propane [1]. This is because the ring strain kinetically and thermodynamically favors an exothermic ring-opening reaction to propylene, releasing a surge of energy that rapidly increases the system temperature and accelerates ignition, a pathway unavailable to propane [1].

Evidence DimensionIgnition Delay Time (IDT)
Target Compound DataShorter IDT at ϕ = 3
Comparator Or BaselinePropane (Longer IDT at ϕ = 3)
Quantified DifferenceAccelerated ignition driven by exothermic ring-opening to propylene.
ConditionsHigh equivalence ratio (ϕ = 3), 5.5 atm pressure, high-temperature shock-tube conditions.

For engineers developing kinetic models or specialty calibration gas mixtures, cyclopropane provides a necessary benchmark for highly strained, rapid-ignition hydrocarbon behavior.

Polymer Passivation Efficiency in Plasma Etching

In semiconductor manufacturing, specifically the plasma etching of aluminum or high-aspect-ratio silicon structures, the choice of passivating gas is critical to prevent sidewall bowing. Cyclopropane (c-C3H6) provides a precise 1:2 carbon-to-hydrogen ratio. When subjected to RF plasma, its ring structure fragments to form reactive species that deposit a carbonaceous polymer layer on the trench sidewalls [1]. This offers enhanced passivation and vertical profile control compared to simple alkanes like methane (CH4), which has a 1:4 C:H ratio and provides insufficient polymer deposition for high-aspect-ratio trenches [1].

Evidence DimensionCarbon-to-Hydrogen Ratio and Passivation
Target Compound Data1:2 C:H ratio (efficient ring-opening polymerization)
Comparator Or BaselineMethane (1:4 C:H ratio, poor polymerization)
Quantified DifferenceHigher carbon density and reactive fragmentation leading to vertical etch profiles without bowing.
ConditionsRF plasma etching of semiconductor substrates.

Procuring cyclopropane as an etch gas additive ensures high photoresist selectivity and strict dimensional control in deep-UV lithography and advanced node semiconductor fabrication.

High-Aspect-Ratio Plasma Etching in Semiconductor Fabrication

Cyclopropane is procured as a critical hydrocarbon passivating gas to protect sidewalls and ensure vertical etch profiles in aluminum and silicon trenches, outperforming methane due to its 1:2 C:H ratio and ring-fragmentation dynamics [1].

Combustion Kinetics Modeling and Shock-Tube Experiments

Utilized as a high-energy, strained-ring benchmark to validate autoignition models, where its shorter ignition delay time at high equivalence ratios provides data that linear alkanes like propane cannot supply [2].

Specialty Chemical Synthesis via Catalytic Ring-Opening

Employed as a reactive synthon in organic chemistry where its low C-C bond dissociation energy (approx. 65 kcal/mol) allows for catalyzed ring-opening and the installation of complex acyclic structures under mild conditions [3].

Physical Description

Cyclopropane is a colorless gas with a petroleum-like odor. It is shipped as a liquid at 4-6 atms. It is easily ignited. The vapors are heavier than air. Contact with the liquid may cause frostbite. It can asphyxiate by the displacement of air and has a narcotic effect in high concentration (formerly used as an anesthetic gas). Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Colorless gas; [Hawley] Shipped as liquid under its own vapor pressure; [CAMEO]

Color/Form

COLORLESS GAS

XLogP3

1.6

Exact Mass

42.0469501914 g/mol

Monoisotopic Mass

42.0469501914 g/mol

Boiling Point

-27.2 °F at 760 mmHg (USCG, 1999)
-32.8 °C @ 760 MM HG

Heavy Atom Count

3

Taste

PUNGENT

Vapor Density

1.88 (Air= 1)

Density

0.676 at -27.4 °F (USCG, 1999) - Less dense than water; will float
1.879 G/L AT 0 °C & 1 ATM

LogP

1.72 (LogP)
log Kow = 1.72

Odor

RESEMBLES THAT OF PETROLEUM ETHER
Mild, sweet
Odorless
Characteristic odor resembling that of solvent naphtha

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-197.3 °F (USCG, 1999)
-127.4 °C

UNII

99TB643425

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases]

Therapeutic Uses

Anesthetics
/FORMER USE:/WITH CYCLOPROPANE, THE MARGIN OF SAFETY IS FAIRLY WIDE, 13% TO 20% PRODUCING ANESTHESIA AND 40% RESPIRATORY ARREST.
/FORMER USE:/ IT IS THE MOST POTENT OF THE ANESTHETIC GASES, BEING APPROX FIVE TIMES AS POTENT AS ETHYLENE & SEVEN TIMES AS POTENT AS NITROUS OXIDE.
/FORMER USE:/ MEDICATION (VET): INHALATION ANESTHETIC

Mechanism of Action

The effect of several inhalation and iv anesthetics, alone or in combination, on brain electric activity during evoked cortical response was studied in rats. All of the anesthetics affect the evoked sensory response in a manner which suggests a common site of anesthetic action, namely, the perturbation of normal modulation exerted upon the ventrobasal thalamus by the thalamic reticular nucleus which is remarkably susceptible to the action of these agents.

Vapor Pressure

5.41X10+3 mm Hg at 25 °C/ calculated from experimentally derived coefficients/

Pictograms

Flammable

Flammable

Other CAS

75-19-4

Absorption Distribution and Excretion

CYCLOPROPANE IS RAPIDLY ABSORBED AND ALMOST ENTIRELY ELIMINATED BY WAY OF THE LUNGS; A SMALL AMT DIFFUSES THROUGH THE SKIN AND AN ADDITIONAL SMALL AMOUNT (ROUGHLY 0.5%) IS METABOLIZED IN THE BODY...

Metabolism Metabolites

...A SMALL AMT (ROUGHLY 0.5%) IS METABOLIZED IN THE BODY AND EXCRETED AS CARBON DIOXIDE AND WATER...
NON-STEADY STATE METABOLISM OF INHALATION ANESTHETICS DURING ANESTHESIA & RECOVERY WAS SIMULATED WITH LINEAR & NON-LINEAR WHOLE BODY COMPARTMENTAL MODEL. THESE TWO MODELS WERE STUDIED FOR NINE ANESTHETICS DURING 1 MINUTE ALVEOLAR CONCN ANESTHESIA LASTING 1, 4 AND 8 HR AND RECOVERY FROM 5 TO 10 DAYS. BOTH MODELS DEMONSTRATED SIGNIFICANT METABOLISM FOR SEVERAL DAYS FOLLOWING ANESTHESIA. FOR THE LINEAR MODEL, BOTH THE PERCENTAGE AND THE MOLAR QUANTITY OF ANESTHETIC METABOLIZED INCREASED WITH INCREASED DURATION OF ANESTHESIA, INCREASED ANESTHETIC FAT SOLUBILITY AND INCREASED ASSUMED RATE OF HEPATIC METABOLISM. FOR THE NON-LINEAR MODEL, THE DURATION OF ANESTHESIA HAD LITTLE EFFECT ON THE PERCENTAGE METABOLIZED BUT DEMONSTRATED INCREASED MOLAR QUANTITIES OF ANESTHETIC METABOLIZED WITH INCREASED DURATION OF ANESTHESIA AND INCREASED FAT SOLUBILITY.

Wikipedia

Cyclopropane
2,5-Dimethoxy-4-bromoamphetamine

Drug Warnings

SECOND GAS EFFECT. ...INCREASED INSPIRATORY VOL CARRIES WITH IT ANY OTHER GAS GIVEN CONCOMITANTLY AND HENCE WILL ACCELERATE THE RISE OF ALVEOLAR CONCN OF SECOND GAS.
CYCLOPROPANE CAUSES NEONATAL DEPRESSION.
POSTANESTHETIC HYPOTENSION, DELIRIUM AND HEADACHE ARE MORE FREQUENT THAN AFTER THE USE OF OTHER AGENTS.
PUPILLARY SIZE TENDS TO INCREASE BOTH DURING PROFOUND ANESTHESIA & DURING EMERGENCE... LACRIMATION MAY OCCUR... EYEBALL MOVEMENTS USUALLY OCCUR IN PLANE 1... AT PROFOUND LEVELS PROPTOSIS IS COMMON. ... ARTERIAL BLOOD PRESSURE IS USUALLY LITTLE AFFECTED BY CONCN OF CYCLOPROPANE CAUSING SURGICAL ANESTHESIA, ALTHOUGH SEVERE REDN MAY OCCUR WHEN HEMORRHAGE, MYOCARDIAL DISEASE, OR SEPSIS IS PRESENT.
For more Drug Warnings (Complete) data for CYCLOPROPANE (7 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree

Methods of Manufacturing

REACTION OF 1,3-DIBROMOPROPANE WITH ZINC IN ALCOHOL
BY REDUCTION OF 1,2-DIBROMOCYCLOPROPANE WITH ZINC AND ALCOHOL. FROM 1,3-DIBROMOPROPANE WITH ZINC AND ALCOHOL IN ABSENCE OF WATER. BY ACTION OF SODIUM VAPOR ON 1,3-DIBROMOPROPANE. FROM 1,3-DICHLOROPROPANE HEATED WITH EXCESS ZINC DUST, IODINE AND ETHANOL IN 80% YIELD. FROM 1,3-DICHLOROPROPANE WITH ZINC IN PRESENCE OF SODIUM IODIDE. FROM ETHYLENE BY THE REACTION WITH METHYLENE IODIDE AND A ZINC-COPPER COUPLE IN 29% YIELD.

General Manufacturing Information

Cyclopropane: ACTIVE
... Cyclopropane was perhaps the most widely used general anesthetic ... However, with the increasing risk of explosion in the operating room brought about by the use of electronic equipment, the need for a safe,nonflammable anesthetic increased ... .
MAJOR ARGUMENTS SUPPORTING RETENTION OF OPTION TO USE INFLAMMABLE ANESTHETICS SUCH AS CYCLOPROPANE ARE PRESENTED AS WELL AS THE PRINCIPAL GROUNDS FOR A BAN ON USE OF SUCH AGENTS.

Clinical Laboratory Methods

MODIFICATION OF WAGNER ET AL (1976) GAS CHROMATOGRAPHIC METHOD FOR SIMULTANEOUS ANALYSIS OF MULTIPLE TRACER INERT GASES INCL CYCLOPROPANE IN BLOOD & EXPIRED GAS SAMPLES IS DESCRIBED.

Interactions

ONE SERIOUS DRUG INTERACTION INVOLVES SENSITIZATION OF MYOCARDIUM TO CATECHOLAMINES BY CYCLOPROPANE & SOME HALOGENATED HYDROCARBONS... IN PRESENCE OF THESE, ADMIN OF EPINEPHRINE, ISOPROTERENOL, OR LEVARTERENOL MARKEDLY INCREASES INCIDENCE OF CARDIAC ARRHYTHMIAS.
VENTILATION IS PROGRESSIVELY DEPRESSED AS ANESTHESIA IS DEEPENED, PARTICULARLY IF A NARCOTIC ANALGESIC HAS BEEN USED FOR PREMEDICATION...
THE DOSE OF NONDEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS (TUBOCURARINE, METOCURINE, PANCURONIUM, & GALLAMINE) SHOULD BE REDUCED WHEN USED WITH CYCLOPROPANE...BECAUSE THESE ANESTHETICS POTENTIATE MUSCLE RELAXANT EFFECTS OF NEUROMUSCULAR BLOCKING DRUGS.
ANTICHOLINERGIC DRUGS EG ATROPINE, SCOPOLAMINE, & GLYCOPYRROLATE...ARE...USED TO PROTECT AGAINST BRADYCARDIA, HYPOTENSION, & EVEN CARDIAC ARREST INDUCED BY...CYCLOPROPANE...

Dates

Last modified: 08-15-2023
Bokoch MP, Gelb AW: From the journal archives: cyclopropane: induction and recovery with a bang! Can J Anaesth. 2014 Aug;61(8):763-6. doi: 10.1007/s12630-014-0109-x. Epub 2014 Jan 14. [PMID:24421247]

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